molecular formula C21H21N3O2 B4059136 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide

Cat. No.: B4059136
M. Wt: 347.4 g/mol
InChI Key: BETUINDCEXLDCC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.16337692 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Research has explored synthesizing derivatives of this compound with potential antimicrobial properties. For example, Idrees et al. (2020) synthesized 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
  • Antimicrobial Screening : Another study by Idrees et al. (2019) focused on synthesizing and screening novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives for their antibacterial activity (Idrees, Kola, & Siddiqui, 2019).

Biological Activities

  • Regioselective Synthesis for Antibacterial Properties : Sanad et al. (2019) used benzofuran moieties for the regioselective synthesis of substituted pyrazoles, which were tested for antimicrobial activities, showing significant inhibitory activities against bacterial strains (Sanad, Hanna, & Mekky, 2019).
  • Antiviral and Antitumor Activities : Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and fused heterocycles showing significant antiviral activities against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020). Additionally, El-Zahar et al. (2011) synthesized benzofuran-2-yl pyrazole pyrimidine derivatives with antitumor activity (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).

Molecular Docking Studies

  • Structure-Activity Relationship Studies : The structure-activity relationship and molecular docking studies have been performed on these compounds to explain their inhibitory activities, providing insights into their potential therapeutic applications (Sanad, Hanna, & Mekky, 2019).

Additional Research Applications

  • Spectral Characterization : Kumara et al. (2018) conducted spectral characterization studies of pyrazole derivatives, offering insights into the compound's properties and potential applications in various fields (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018).

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-(pyrazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-23(15-19-13-17-7-2-3-9-20(17)26-19)21(25)18-8-4-6-16(12-18)14-24-11-5-10-22-24/h2-12,19H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETUINDCEXLDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2O1)C(=O)C3=CC=CC(=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide
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N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide
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N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide
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N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide
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N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide
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N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.